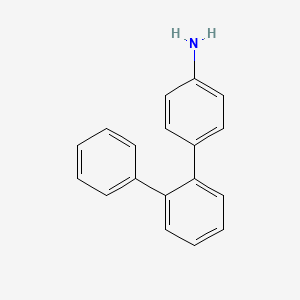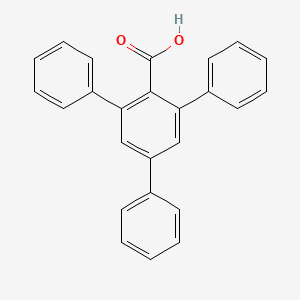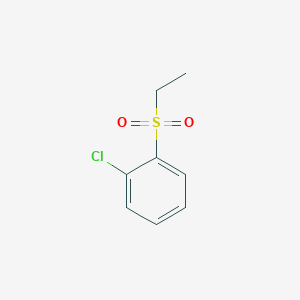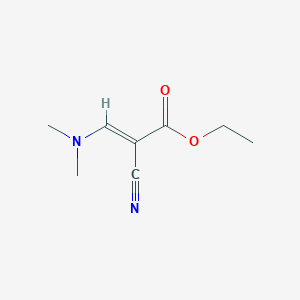![molecular formula C11H20O2 B3145393 2-[4-(Propan-2-yl)cyclohexyl]acetic acid CAS No. 5729-87-3](/img/structure/B3145393.png)
2-[4-(Propan-2-yl)cyclohexyl]acetic acid
Descripción general
Descripción
“2-[4-(Propan-2-yl)cyclohexyl]acetic acid” is a chemical compound with the CAS Number: 5729-87-3 . It has a molecular weight of 184.28 and its IUPAC name is (4-isopropylcyclohexyl)acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H20O2 . The InChI code for this compound is 1S/C11H20O2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 184.28 . Unfortunately, specific information about its boiling point or other physical properties was not available in the resources.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Catalytic Reactions
Cyclohexene and its derivatives, which are structurally similar to 2-[4-(Propan-2-yl)cyclohexyl]acetic acid, have been utilized in reactions with palladium acetate in acetic acid solution. This process is significant for the synthesis of benzene and other complex organic compounds (Brown & Davidson, 1971).
Oxidation Mechanisms
Studies on the oxidation of cyclohexene by chromium (VI) oxide in acetic acid have provided insights into the reaction mechanisms and products, contributing to the understanding of similar reactions involving this compound (Faruq, Zuru, Odebunmi, & Dangoggo, 2011).
Medicinal Chemistry and Drug Synthesis
Synthesis of Biologically Active Compounds
The structure of this compound is closely related to compounds used in the synthesis of hexahydroindoles, which are important intermediates for alkaloids (Juma, Adeel, Villinger, & Langer, 2008).
Antioxidant and Enzyme Inhibition Studies
Derivatives of amino acids structurally similar to this compound have been synthesized and studied for their antioxidant properties and xanthine oxidase inhibitory activities, which are crucial in medicinal chemistry (Ikram et al., 2015).
Photochemistry and Material Science
- Photoaffinity Labeling: Research on derivatives of acetic acid, which share functional group similarities with this compound, has led to developments in photoaffinity labeling, a technique important in biological studies (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).
Chromatography and Analytical Chemistry
- Chromatographic Techniques: The study of derivatives of pyrrolo[3,4-c]pyridine, which are structurally related to this compound, has improved the understanding of chromatographic separation techniques, essential for the purification and analysis of complex organic compounds (Muszalska et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-propan-2-ylcyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIFYERZXYAHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-](/img/structure/B3145313.png)
![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3145319.png)
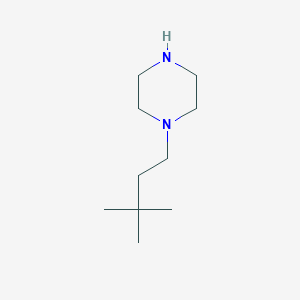
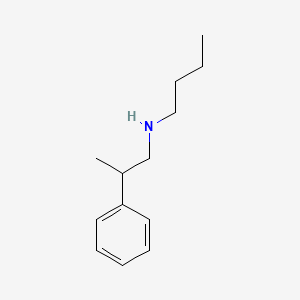
![Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate](/img/structure/B3145348.png)

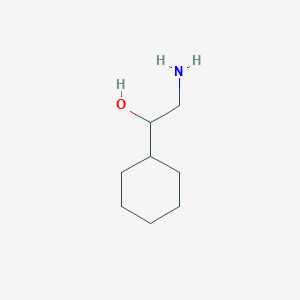
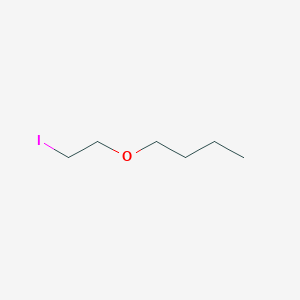

![4'-Isopropyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3145376.png)
